molecular formula C6H8N2O B070215 N-(2-Methylpyridin-3-yl)hydroxylamine CAS No. 180677-39-8

N-(2-Methylpyridin-3-yl)hydroxylamine

Cat. No. B070215
M. Wt: 124.14 g/mol
InChI Key: NSTOORJIOBGQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of N-(2-Methylpyridin-3-yl)hydroxylamine is not fully understood, but studies suggest that it works by inhibiting the activity of enzymes that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis, which ultimately results in the death of cancer cells.

Biochemical And Physiological Effects

N-(2-Methylpyridin-3-yl)hydroxylamine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately result in cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the growth and survival of cancer cells.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using N-(2-Methylpyridin-3-yl)hydroxylamine in lab experiments is its high purity, which ensures reproducibility of results. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2-Methylpyridin-3-yl)hydroxylamine. One potential direction is the development of new derivatives of this compound that can be used in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound and its derivatives in the treatment of diseases and other fields of scientific research.

Synthesis Methods

N-(2-Methylpyridin-3-yl)hydroxylamine is synthesized by reacting 2-methylpyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent. The reaction yields N-(2-Methylpyridin-3-yl)hydroxylamine as a white solid with a purity of over 95%.

Scientific Research Applications

N-(2-Methylpyridin-3-yl)hydroxylamine has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its anti-cancer properties. Studies have shown that N-(2-Methylpyridin-3-yl)hydroxylamine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.

properties

CAS RN

180677-39-8

Product Name

N-(2-Methylpyridin-3-yl)hydroxylamine

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

N-(2-methylpyridin-3-yl)hydroxylamine

InChI

InChI=1S/C6H8N2O/c1-5-6(8-9)3-2-4-7-5/h2-4,8-9H,1H3

InChI Key

NSTOORJIOBGQEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)NO

Canonical SMILES

CC1=C(C=CC=N1)NO

synonyms

3-Pyridinamine,N-hydroxy-2-methyl-(9CI)

Origin of Product

United States

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